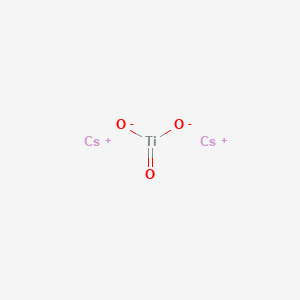

Cesium titanium oxide; 99.85% (metals basis)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cesium titanium oxide is an inorganic compound that is employed as an intermediate for pharmaceuticals . It is also known as cesium titanate .

Synthesis Analysis

Titanium oxide nanoparticles can be synthesized in a molten mixture of alkali chlorides and nitrates . The phase composition of the oxidation products depends on the synthesis temperature . Titanium sub-oxides are generally synthesized through the reduction of titanium dioxide using hydrogen, carbon, metals, or metal hydrides as reduction agents .

Molecular Structure Analysis

Cesium titanate adopts a polymeric structure with Cs-O and Ti-O bonds . The atomic structure of the synthesized material can be imaged by high-resolution transmission electron microscopy (HRTEM) .

Chemical Reactions Analysis

Titanium catalysis for the synthesis of fine chemicals involves redox transformations and two important hydrofunctionalization reactions, hydroamination and hydroaminoalkylation . The electron-trapping centers formed by doping into the TiO2 lattice improved the separation efficiency of photogenerated electrons and holes .

Physical and Chemical Properties Analysis

Cesium is a soft, gold-colored metal that is quickly attacked by air and reacts explosively in water . Titanium dioxide nanoparticles have unique physical and chemical properties, different from their bulkier counterparts .

Safety and Hazards

Cesium titanium oxide should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

Nanomaterials like titanium oxide have emerged as promising candidates for pollution remediation due to their unique properties . In the field of solar energy, a lead-free inorganic Cs2TiX6-based heterostructure perovskite solar cell design has been reported . The research so far provides strong evidence that nanomaterials could effectively remove contaminants and may be valuable assets for various industrial purposes .

特性

IUPAC Name |

dicesium;dioxido(oxo)titanium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cs.3O.Ti/q2*+1;;2*-1; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIPNNKRGFPONZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Ti](=O)[O-].[Cs+].[Cs+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs2O3Ti |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.676 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3,3'-Bipyridin]-5-ylboronic acid](/img/structure/B6327729.png)

![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6327730.png)

![2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6327767.png)